molecular formula C18H17N3O2S B10880594 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B10880594
M. Wt: 339.4 g/mol
InChI Key: PASUUNNXDLRTNX-UHFFFAOYSA-N
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Description

2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:

    Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the sulfanyl group: The tetrahydropyrimidine intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the phenylacetamide group: Finally, the phenylacetamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its heterocyclic structure, which is common in many bioactive molecules.

    Biological Studies: Its interactions with various biological targets can be studied to understand its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, potentially serving as a building block for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.

    2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenylacetamide group in 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide may confer unique properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its binding affinity and specificity towards biological targets.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H17N3O2S/c22-16-11-15(13-7-3-1-4-8-13)20-18(21-16)24-12-17(23)19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,23)(H,20,21,22)

InChI Key

PASUUNNXDLRTNX-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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